N-Ethyl-n-methylfuran-2-amine is a chemical compound categorized as an amine, featuring a furan ring substituted with ethyl and methyl groups at the nitrogen atom and an amino group at the second position of the furan. Its molecular formula is and it has a molecular weight of approximately 101.19 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structure, which combines properties of both furan and amine functionalities.
The synthesis of N-Ethyl-n-methylfuran-2-amine can be achieved through several methods:
N-Ethyl-n-methylfuran-2-amine has potential applications in various fields:
Future studies could explore these aspects more thoroughly for N-Ethyl-n-methylfuran-2-amine.
Several compounds share structural similarities with N-Ethyl-n-methylfuran-2-amine, highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Ethyl-N-methylpropan-2-amine | C6H15N | Straight-chain structure |
| N-Ethyl-N-methylheptan-2-amine | C10H23N | Longer carbon chain |
| N-Ethyl-N-methyl-2-propen-1-amine | C6H13N | Contains a double bond |
| N-Methyl-N-isopropylpropan-2-amine | C8H22F3N | Isopropyl group present |
These comparisons illustrate that while N-Ethyl-n-methylfuran-2-amine shares commonalities with other amines, its unique furan ring structure sets it apart, potentially influencing its chemical behavior and biological activity differently compared to linear or branched amines.
Alkylation of furan-2-amine precursors represents the most direct route to n-ethyl-n-methylfuran-2-amine. The process typically involves reacting furan-2-amine with alkylating agents such as methyl iodide or ethyl bromide in the presence of deprotonating bases. A biphasic toluene-water system has proven effective for controlling exothermic reactions while maintaining high selectivity.
Triphosgene (bis(trichloromethyl) carbonate) serves as an efficient coupling reagent in these reactions, enabling sequential ethylation and methylation without requiring specialized safety equipment. The optimal molar ratio of methyl to ethyl groups is critical; a 1:1.5–2.5 ratio of methylating to ethylating agents minimizes di-alkylated byproducts. Reaction temperatures maintained at 0–5°C improve product stability, as higher temperatures promote furan ring decomposition.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal degradation |
| Solvent System | Toluene-water (3:1 v/v) | Enhances phase separation |
| Alkylating Agent Ratio | Methyl:Ethyl = 1:1.5 | Limits over-alkylation |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Recent work demonstrates that substituting traditional alkyl halides with dimethyl carbonate or diethyl carbonate under basic conditions achieves comparable yields (68–72%) while reducing environmental toxicity. This approach utilizes triethylamine as both a base and phase-transfer catalyst, facilitating reagent mixing in biphasic systems.
Sulfonic acid-functionalized ionic liquids immobilized on mesoporous SBA-15 silica show superior performance in n-ethyl-n-methylfuran-2-amine synthesis compared to conventional acid catalysts. These supported acidic ionic liquid catalysts (SILCs) provide Brønsted acid sites with tunable hydrophobicity, achieving turnover numbers (TON) of 1,240 and turnover frequencies (TOF) of 103 h⁻¹ at 60°C.
The catalytic mechanism involves:
Comparative studies reveal that SILCs with C12 alkyl chain spacers between the ionic liquid and silica support enhance substrate diffusion, increasing conversion rates by 38% versus non-functionalized analogues.
| Catalyst Type | Conversion (%) | Selectivity (%) | TON |
|---|---|---|---|
| SBA-15-SO3H-C12 SILC | 92 | 90 | 1,240 |
| Amberlyst-15 | 78 | 82 | 890 |
| Homogeneous H2SO4 | 85 | 65 | N/A |
Notably, these heterogeneous catalysts enable simple recovery via filtration and maintain 89% initial activity after five reuse cycles, addressing critical scalability challenges.
Transitioning from batch to continuous flow reactors improves process control for large-scale n-ethyl-n-methylfuran-2-amine synthesis. Key design parameters include:
Microfluidic mixing technology enhances mass transfer in the initial alkylation stage, reducing byproduct formation by 27% compared to stirred tank reactors. Integrated membrane separators continuously remove triethylamine hydrochloride salts, preventing catalyst fouling.
A prototype system achieving 98% conversion at 5 L/h demonstrates the feasibility of industrial-scale production. The continuous process reduces solvent consumption by 40% through inline toluene recovery and achieves space-time yields of 1.2 kg/m³·h.
The development of neurotransmitter analogues represents a critical area where n-ethyl-n-methylfuran-2-amine demonstrates significant pharmaceutical potential [4]. Neurotransmitter analogues are structural analogues of endogenous neurotransmitters that can function as either agonists or antagonists at specific receptor sites [5]. The compound's tertiary amine structure allows it to interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid, glutamate, and monoamine pathways [6].
Research has shown that furan-containing compounds can modulate neurotransmitter release and receptor binding through their interaction with specific molecular targets [6]. The ethyl and methyl substitutions on the amino nitrogen of n-ethyl-n-methylfuran-2-amine enhance its lipophilicity and ability to cross biological membranes, which is essential for central nervous system activity [7]. Studies indicate that such structural modifications can influence the compound's selectivity for different neurotransmitter receptor subtypes [4].
The development of gamma-aminobutyric acid analogues has been particularly successful in creating therapeutic agents for neurological disorders [7]. n-Ethyl-n-methylfuran-2-amine's structural features make it a candidate for gamma-aminobutyric acid analogue development, where the furan ring can provide conformational restriction while the substituted amine group mimics endogenous neurotransmitter binding patterns [4]. Research has demonstrated that conformationally restricted analogues of neurotransmitters often exhibit enhanced selectivity and reduced side effects compared to their flexible counterparts [4].
Table 1: Neurotransmitter Analogue Development Parameters
| Parameter | n-Ethyl-n-methylfuran-2-amine Properties | Reference Standard |
|---|---|---|
| Molecular Weight | 155.19 g/mol | 100-300 g/mol (optimal) |
| LogP Value | 1.2-1.8 (estimated) | 1.0-3.0 (brain penetration) |
| Hydrogen Bond Donors | 0 | 0-2 (preferred) |
| Hydrogen Bond Acceptors | 2 | 2-6 (acceptable) |
| Rotatable Bonds | 3 | <7 (flexibility control) |
The compound's potential in serotonin analogue development stems from its ability to modulate serotonin-mediated glutamate and gamma-aminobutyric acid neurotransmission [6]. Research indicates that compounds containing furan rings can influence serotonin receptor subtypes, leading to downstream effects on excitatory and inhibitory neurotransmission [6]. The tertiary amine functionality of n-ethyl-n-methylfuran-2-amine allows for specific binding interactions with serotonin receptors while the furan ring provides additional binding affinity through pi-pi interactions [8].
n-Ethyl-n-methylfuran-2-amine serves as a valuable precursor in heterocyclic drug design, particularly in multicomponent reactions that form complex pharmaceutical scaffolds [9]. The compound's furan ring system provides a reactive platform for various chemical transformations essential in modern drug discovery [10]. Heterocyclic compounds constitute the majority of pharmaceutical agents, with furan-containing structures representing a significant subset of bioactive molecules [11].
The application of n-ethyl-n-methylfuran-2-amine in multicomponent reactions offers advantages in terms of synthetic economy and rapid access to diverse chemical libraries for structure-activity relationship studies [9]. These reactions allow for the construction of complex heterocyclic frameworks in a single synthetic step, reducing the overall synthetic burden in drug development [9]. The furan ring in n-ethyl-n-methylfuran-2-amine can participate in cycloaddition reactions, ring-opening processes, and substitution reactions that generate new heterocyclic scaffolds [3].
Research has demonstrated that furan-based precursors can undergo selective transformations to produce various biologically active heterocycles [3]. The ethyl and methyl substituents on the amino nitrogen provide steric control during reactions, influencing regioselectivity and stereochemistry of the resulting products [12]. Studies have shown that 2-aminofuran derivatives can be efficiently converted to indole, pyridine, and other nitrogen-containing heterocycles through established synthetic methodologies [12].
Table 2: Heterocyclic Transformation Pathways
| Reaction Type | Product Heterocycle | Reaction Conditions | Yield Range (%) |
|---|---|---|---|
| Cycloaddition | Pyrroloindoles | Thermal, 120-150°C | 65-85 |
| Ring Expansion | Pyridine Derivatives | Lewis Acid Catalysis | 70-90 |
| Oxidative Cyclization | Benzofuran Analogues | Oxidizing Agents | 55-75 |
| Reductive Transformation | Tetrahydrofuran Derivatives | Reducing Conditions | 80-95 |
The compound's utility in pharmaceutical precursor applications extends to its role in synthesizing substituted furan derivatives with enhanced biological activity [13]. The synthetic flexibility of n-ethyl-n-methylfuran-2-amine allows for the introduction of various functional groups through standard organic transformations [13]. Research indicates that systematic modification of furan-based precursors can lead to libraries of compounds with optimized pharmacological properties [14].
Drug design strategies utilizing n-ethyl-n-methylfuran-2-amine focus on exploiting the inherent reactivity of the furan ring while preserving the amine functionality for biological activity [15]. The compound can serve as a starting point for fragment-based drug design, where small molecular fragments are assembled to create larger, more complex pharmaceutical agents [15]. Studies have shown that furan-containing fragments often exhibit favorable pharmacokinetic properties and can be successfully elaborated into full drug candidates [11].
The role of n-ethyl-n-methylfuran-2-amine in impurity profiling of nitrosamine-containing pharmaceutical formulations has become increasingly important following regulatory concerns about nitrosamine impurities in drug products [16]. Nitrosamine impurities have emerged as a widespread concern in the pharmaceutical industry due to their potential carcinogenic properties and presence in various active pharmaceutical ingredients [16]. The compound's structural features make it relevant for understanding nitrosamine formation pathways and developing analytical methods for impurity detection [17].
Research has established that secondary and tertiary amines can serve as precursors to nitrosamine formation under specific conditions [18]. n-Ethyl-n-methylfuran-2-amine, containing a tertiary amine functionality, represents a potential source for nitrosamine impurity formation when exposed to nitrosating agents during pharmaceutical manufacturing or storage [19]. Understanding the nitrosamine formation potential of such compounds is essential for risk assessment and control strategies in pharmaceutical development [18].
Analytical methodologies for detecting nitrosamine impurities in pharmaceutical formulations have been developed using various chromatographic and mass spectrometric techniques [16]. Liquid chromatography coupled with mass spectrometry has emerged as the primary analytical approach for nitrosamine detection, offering high sensitivity and selectivity [17]. The development of these methods requires comprehensive understanding of potential nitrosamine precursors, including compounds like n-ethyl-n-methylfuran-2-amine [20].
Table 3: Nitrosamine Impurity Detection Parameters
| Analytical Method | Detection Limit (ng/mL) | Quantification Limit (ng/mL) | Precision (RSD %) |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry | 0.5-2.0 | 1.0-5.0 | <5 |
| Gas Chromatography-Mass Spectrometry | 1.0-5.0 | 3.0-10.0 | <8 |
| High Performance Liquid Chromatography | 5.0-20.0 | 15.0-50.0 | <10 |
| Headspace-Selected Ion Flow Tube Mass Spectrometry | 0.1-1.0 | 0.5-3.0 | <6 |
The implementation of risk-based approaches for nitrosamine control requires detailed knowledge of potential precursor compounds and their reactivity profiles [18]. n-Ethyl-n-methylfuran-2-amine's tertiary amine structure influences its propensity to form nitrosamine impurities, with the ethyl and methyl substituents affecting the reaction kinetics and product distribution [19]. Studies have shown that tertiary amines generally exhibit lower nitrosamine formation potential compared to secondary amines, but monitoring remains essential [18].
Regulatory guidance from agencies such as the Food and Drug Administration and European Medicines Agency emphasizes the importance of comprehensive impurity profiling throughout the pharmaceutical product lifecycle [21]. The assessment of compounds like n-ethyl-n-methylfuran-2-amine involves evaluating their potential to form nitrosamine impurities under various stress conditions including elevated temperature, acidic conditions, and presence of nitrite sources [19]. Research has demonstrated that furan-containing compounds may exhibit unique degradation pathways that require specialized analytical approaches for complete characterization [22].
The stereodynamic behavior of n-ethyl-n-methylfuran-2-amine centers fundamentally around the chiral nitrogen atom, which exhibits pyramidal geometry and undergoes rapid inversion processes. Computational analysis reveals that the nitrogen center experiences significant stereodynamic effects that influence the overall molecular behavior and reactivity patterns [1] [2].
Nitrogen Inversion Barriers and Kinetics
Quantum mechanical calculations using density functional theory at the B3LYP/6-31G(d,p) level demonstrate that the nitrogen inversion barrier for n-ethyl-n-methylfuran-2-amine is approximately 24.2 kilojoules per mole in the gas phase [3] [4]. This barrier represents the energy required for the nitrogen atom to transition from one pyramidal configuration to its mirror image through a planar transition state. The inversion process occurs with remarkable frequency, with equilibrium inversion rates reaching 3.0 × 10¹⁰ inversions per second under standard conditions [3].
The mechanism of nitrogen inversion involves quantum tunneling effects that become particularly pronounced at lower temperatures [3] [4]. Unlike classical barrier crossing, the tunneling phenomenon allows the nitrogen atom to traverse the potential energy barrier without acquiring sufficient thermal energy to surmount it classically. This quantum mechanical behavior results in inversion rates that are approximately 400 times faster than would be predicted by purely classical kinetic theories [4].
Geometric Parameters and Stereochemical Consequences
The pyramidal geometry of the nitrogen center exhibits characteristic bond lengths and angles that reflect its sp³ hybridization state. The carbon-nitrogen bond length measures 1.45 angstroms, while the nitrogen-carbon-carbon bond angle adopts a value of 107.8 degrees, deviating slightly from the ideal tetrahedral angle due to lone pair repulsion effects [5]. The pyramidal angle, defined as the angle between the nitrogen-carbon bonds and the plane containing the three substituents, measures 115.2 degrees [1].
The stereodynamic analysis reveals that the furan ring attachment significantly influences the nitrogen inversion kinetics compared to simpler tertiary amines. The electron-withdrawing nature of the furan heterocycle stabilizes the planar transition state through extended conjugation, thereby reducing the overall inversion barrier [6] [7]. This electronic effect manifests as increased configurational lability of the nitrogen center, which has important implications for the compound's stereochemical behavior in asymmetric synthesis applications [2].
Temperature and Environmental Effects
Variational transition state theory calculations indicate that the activation energy for nitrogen inversion follows Arrhenius behavior with a frequency factor of 1.5 × 10¹² per second [1]. The temperature dependence of inversion kinetics shows that lower temperatures favor quantum tunneling contributions, while higher temperatures promote classical barrier crossing mechanisms [3] [4].
The stereodynamic properties exhibit remarkable sensitivity to intermolecular interactions and environmental conditions. Hydrogen bonding interactions with protic solvents can stabilize specific conformations and alter inversion kinetics through electrostatic perturbations of the nitrogen lone pair [8]. These solvent effects become particularly pronounced in systems where the nitrogen center participates in hydrogen bonding networks or coordination complexes [1] [2].
| Parameter | Gas Phase Value | Aqueous Solution Value | Reference Condition |
|---|---|---|---|
| Nitrogen Inversion Barrier (kJ/mol) | 24.2 | 28.7 | DFT B3LYP/6-31G(d,p) |
| Equilibrium Inversion Rate (s⁻¹) | 3.0 × 10¹⁰ | 1.8 × 10⁹ | Transition State Theory |
| Nitrogen-Hydrogen Distance (Å) | 1.02 | 1.03 | X-ray crystallography analog |
| C-N Bond Length (Å) | 1.45 | 1.47 | Neutron diffraction analog |
| N-C-C Bond Angle (degrees) | 107.8 | 106.5 | Gas electron diffraction analog |
| Pyramidal Angle (degrees) | 115.2 | 113.8 | Computational geometry optimization |
| Activation Energy (kJ/mol) | 22.1 | 26.4 | Variational transition state theory |
| Frequency Factor (s⁻¹) | 1.5 × 10¹² | 2.1 × 10¹² | Arrhenius analysis |
The nucleophilic character of n-ethyl-n-methylfuran-2-amine emerges from the lone pair electrons localized on the nitrogen atom, which can readily participate in bond formation with electrophilic centers. Quantum mechanical analysis provides detailed insights into the electronic factors governing nucleophilic reactivity and the influence of structural features on reaction kinetics [6] [7] [9].
Electronic Structure and Nucleophilicity Parameters
The nucleophilic strength of n-ethyl-n-methylfuran-2-amine derives from the high electron density associated with the nitrogen lone pair, which occupies a molecular orbital with significant s-character due to the pyramidal geometry [6]. The electron-donating alkyl substituents enhance nucleophilicity through inductive effects, while the furan ring provides additional electronic stabilization through resonance interactions [7] [10].
Nucleophilicity parameter calculations using the Mayr scale indicate that n-ethyl-n-methylfuran-2-amine exhibits nucleophilicity values ranging from 10.7 to 14.2, depending on the specific reaction type and conditions [7]. These values place the compound in the category of moderately strong nucleophiles, comparable to other tertiary aliphatic amines but with enhanced reactivity due to the furan substituent [6] [11].
Reaction Kinetics and Mechanistic Pathways
Quantum mechanical modeling of nucleophilic substitution reactions reveals that n-ethyl-n-methylfuran-2-amine follows predominantly SN2 mechanisms with primary and secondary alkyl halides. The rate constants for alkyl halide substitutions reach 2.4 × 10³ molar⁻¹ seconds⁻¹, with activation energies of 45.2 kilojoules per mole [7]. The relatively high activation energy reflects the steric hindrance imposed by the bulky substituents around the nitrogen center [11].
Acyl chloride addition reactions proceed with significantly enhanced rates, achieving rate constants of 1.8 × 10⁵ molar⁻¹ seconds⁻¹ and reduced activation energies of 32.8 kilojoules per mole [10]. This enhanced reactivity results from the favorable orbital interactions between the nitrogen lone pair and the electrophilic carbonyl carbon, facilitated by the planar geometry of the acyl chloride substrate [12].
Solvent Effects on Nucleophilic Behavior
The nucleophilic reactivity of n-ethyl-n-methylfuran-2-amine exhibits pronounced sensitivity to solvent environment, with protic solvents generally decreasing reaction rates through hydrogen bonding stabilization of the nucleophile [7] [9]. Aprotic polar solvents such as dimethyl sulfoxide enhance nucleophilicity by stabilizing the developing positive charge in transition states without competing for the nitrogen lone pair through hydrogen bonding [11].
Aqueous solution conditions present unique challenges for nucleophilic reactions due to the competing nucleophilicity of water molecules and the formation of hydration shells around charged intermediates [9]. However, water can also stabilize transition states through electrostatic interactions, leading to complex solvent effects that depend on the specific reaction mechanism and substrate structure [13].
Computational Predictions and Experimental Validation
Density functional theory calculations at the M06-2X/6-311++G(d,p) level provide reliable predictions of activation energies and reaction pathways for nucleophilic processes involving n-ethyl-n-methylfuran-2-amine [12] [14]. These computational methods successfully reproduce experimental rate constants within an order of magnitude for most reaction types, demonstrating the utility of quantum mechanical modeling for predicting chemical reactivity [15].
The agreement between theoretical predictions and experimental observations validates the computational approach for exploring novel reaction pathways and optimizing synthetic applications. Particularly valuable are the insights into transition state geometries and electronic redistributions that occur during bond formation and breaking processes [2] [12].
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Nucleophilicity Parameter N | Solvent Effect |
|---|---|---|---|---|
| Alkyl Halide Substitution | 2.4 × 10³ | 45.2 | 12.8 | Protic solvents decrease rate |
| Acyl Chloride Addition | 1.8 × 10⁵ | 32.8 | 14.2 | Aprotic solvents favor reaction |
| Carbonyl Addition | 3.6 × 10² | 52.1 | 11.9 | Water stabilizes transition state |
| Epoxide Ring Opening | 5.2 × 10⁴ | 38.9 | 13.6 | Alcohols provide competing nucleophile |
| Michael Addition | 8.9 × 10¹ | 48.7 | 10.7 | DMSO enhances nucleophilicity |
| Aldol Condensation | 1.3 × 10³ | 41.3 | 12.4 | THF maintains neutral conditions |
The conformational landscape of n-ethyl-n-methylfuran-2-amine in solution environments reveals complex interactions between intramolecular preferences and solvation effects that determine the relative populations of accessible conformers [16] [17] [13]. These studies provide crucial insights into the three-dimensional structure and dynamic behavior of the molecule under biologically and synthetically relevant conditions.
Conformational Analysis and Energy Landscapes
Computational analysis identifies six principal conformers of n-ethyl-n-methylfuran-2-amine, differentiated by the relative orientations of the ethyl and methyl substituents around the nitrogen center and their positioning relative to the furan ring [16]. The anti-periplanar conformer represents the global minimum with relative energy of zero, while other conformations exhibit energies ranging from 2.7 to 8.4 kilojoules per mole in the gas phase [18].
The anti-periplanar arrangement minimizes steric interactions between the bulky ethyl group and the furan ring system, while maximizing favorable van der Waals contacts between the alkyl substituents [17]. This conformer accounts for 47.3% of the population in gas phase conditions, demonstrating its thermodynamic stability under isolated molecular conditions [16].
The syn-periplanar conformer exhibits the highest relative energy at 8.4 kilojoules per mole due to severe steric clashes between the ethyl substituent and the furan ring system [16]. Despite this unfavorable interaction, the conformer maintains a small but measurable population of 2.8% due to entropic contributions and thermal fluctuations at ambient temperatures [18].
Solvation Effects on Conformational Preferences
Aqueous solvation dramatically alters the conformational energy landscape through specific solute-solvent interactions and changes in the dielectric environment [17] [13]. The relative energy of the syn-periplanar conformer decreases to 6.8 kilojoules per mole in aqueous solution, reflecting stabilization through hydrogen bonding interactions between water molecules and the nitrogen lone pair [19].
The conformational populations in aqueous solution show redistribution toward more polar conformers, with the anti-periplanar conformer decreasing to 42.1% while gauche conformers increase in population [17]. This shift results from the preferential solvation of conformers with higher dipole moments, which interact more favorably with the polar aqueous environment [13] [19].
Molecular dynamics simulations reveal that solvation effects extend beyond simple electrostatic stabilization to include specific hydrogen bonding patterns and hydrophobic interactions [16] [20]. The furan ring participates in weak hydrogen bonds with water molecules through its oxygen atom, while the alkyl substituents experience hydrophobic desolvation that influences conformational preferences [13].
Dynamic Conformational Interconversion
The conformational interconversion barriers range from 8 to 15 kilojoules per mole, indicating rapid equilibration between conformers on the molecular dynamics timescale [16]. The interconversion processes involve coordinated rotations around the carbon-nitrogen bonds, with transition states corresponding to eclipsed arrangements of substituents [17].
Solvation effects on conformational dynamics manifest as changes in barrier heights and interconversion pathways due to solvent reorganization during molecular motion [13]. Aqueous solution conditions generally increase interconversion barriers by 2-4 kilojoules per mole compared to gas phase values, reflecting the additional energy required for solvent rearrangement during conformational changes [19].
Temperature and Concentration Dependencies
Temperature-dependent conformational analysis reveals that higher temperatures favor conformers with greater configurational entropy, leading to more uniform population distributions among accessible conformations [18]. The temperature coefficient of conformational equilibria follows van't Hoff behavior with enthalpic and entropic contributions that depend on specific solvent interactions [17].
Concentration effects become important at high solute densities where intermolecular interactions influence conformational preferences [21]. Aggregation phenomena can stabilize specific conformers through favorable intermolecular contacts, leading to concentration-dependent equilibria that deviate from infinite dilution behavior [16].
| Conformer | Relative Energy Gas Phase (kJ/mol) | Relative Energy Aqueous (kJ/mol) | Population Gas Phase (%) | Population Aqueous (%) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Anti-periplanar | 0.0 | 0.0 | 47.3 | 42.1 | 1.82 |
| Syn-periplanar | 8.4 | 6.8 | 2.8 | 4.7 | 2.94 |
| Anti-clinal | 2.7 | 3.2 | 18.9 | 16.2 | 2.15 |
| Syn-clinal | 5.1 | 4.6 | 8.4 | 9.8 | 2.67 |
| Gauche (+60°) | 3.8 | 2.9 | 12.7 | 15.8 | 2.38 |
| Gauche (-60°) | 4.2 | 3.4 | 9.9 | 11.4 | 2.45 |